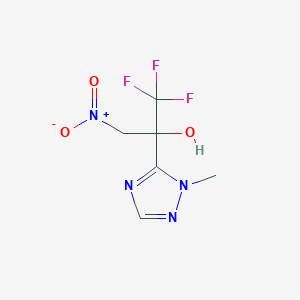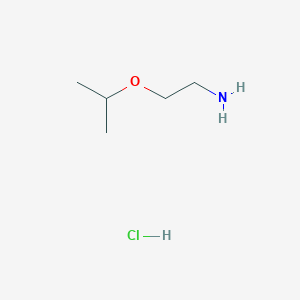![molecular formula C14H15N3O2S2 B2886712 (4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione CAS No. 477845-65-1](/img/structure/B2886712.png)
(4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione is a complex organic compound that belongs to the class of anilines. Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. This particular compound is characterized by its unique structure, which includes a thieno[3,2-c]thiazin ring system and a methyl group attached to the aniline nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-methylaniline with a thieno[3,2-c]thiazin derivative under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
(4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
(4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of (4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-nitro-N-methylaniline: Similar in structure but contains a nitro group instead of the thieno[3,2-c]thiazin ring.
N-methyl-4-aminobenzaldehyde: Contains an aldehyde group instead of the thiazin ring.
Uniqueness
The uniqueness of (4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione lies in its thieno[3,2-c]thiazin ring system, which imparts distinct chemical and biological properties compared to other aniline derivatives .
Propiedades
IUPAC Name |
4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-10-3-5-11(6-4-10)15-16-12-9-21(18,19)17(2)13-7-8-20-14(12)13/h3-8,15H,9H2,1-2H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTLHIHBOZOGFC-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C2CS(=O)(=O)N(C3=C2SC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C/2\CS(=O)(=O)N(C3=C2SC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2886630.png)

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2886633.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2886636.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B2886639.png)
![2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B2886640.png)

![N-tert-butyl-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide](/img/structure/B2886646.png)

![Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride](/img/structure/B2886648.png)



